molecular formula C9H6BrFN2O B2841416 N-(4-bromo-2-fluorophenyl)-2-cyanoacetamide CAS No. 545354-39-0

N-(4-bromo-2-fluorophenyl)-2-cyanoacetamide

Cat. No.: B2841416
CAS No.: 545354-39-0
M. Wt: 257.062
InChI Key: ZATLOVNDHFXSRM-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-cyanoacetamide is an organic compound with the molecular formula C9H6BrFN2O This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, along with a cyanoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-cyanoacetamide typically involves the reaction of 4-bromo-2-fluoroaniline with cyanoacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-cyanoacetamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromo substituent can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2O/c10-6-1-2-8(7(11)5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATLOVNDHFXSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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